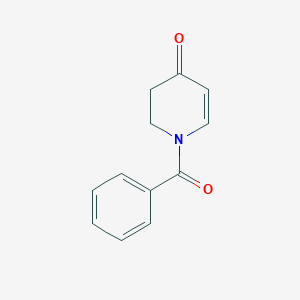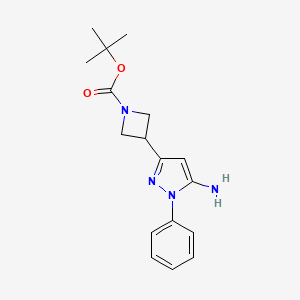![molecular formula C7H14N2O B13984655 1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
1-Oxa-3,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,8-diazaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, which includes an oxygen atom and two nitrogen atoms within its ring system
Vorbereitungsmethoden
The synthesis of 1-Oxa-3,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Oxa-3,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the spirocyclic structure.
Wissenschaftliche Forschungsanwendungen
1-Oxa-3,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: In materials science, this compound is explored for its potential use in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 1-Oxa-3,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit neural calcium uptake, which can protect against brain edema and memory deficits . The compound’s effects are mediated through its binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Oxa-3,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the size and composition of its rings.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: This derivative includes a methyl group and exhibits distinct chemical and biological properties.
The uniqueness of 1-Oxa-3,8-diazaspiro[4
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-oxa-3,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2O/c1-3-8-4-2-7(1)5-9-6-10-7/h8-9H,1-6H2 |
InChI-Schlüssel |
POIQNNXFZFULGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CNCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)




